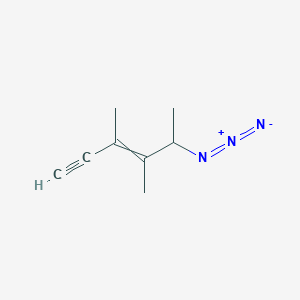

5-Azido-3,4-dimethylhex-3-en-1-yne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64803-98-1 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

5-azido-3,4-dimethylhex-3-en-1-yne |

InChI |

InChI=1S/C8H11N3/c1-5-6(2)7(3)8(4)10-11-9/h1,8H,2-4H3 |

InChI Key |

DGAZIEUYVIBTAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C(C)C#C)C)N=[N+]=[N-] |

Origin of Product |

United States |

Significance of Conjugated Enyne Frameworks in Synthetic Chemistry

Conjugated enynes are organic compounds that feature a carbon-carbon double bond (alkene) directly connected to a carbon-carbon triple bond (alkyne). wikipedia.org This arrangement of π-systems gives rise to a unique electronic structure that serves as a versatile platform for a multitude of chemical transformations. Their importance in synthetic chemistry is rooted in their ability to participate in a wide array of reactions to construct complex carbocyclic and heterocyclic scaffolds. rsc.org

Key transformations involving conjugated enynes include:

Pericyclic Reactions: As extended π-systems, conjugated enynes are excellent substrates for cycloaddition reactions, such as the Diels-Alder reaction, where they can act as the diene component.

Metathesis Reactions: Enyne metathesis, catalyzed by transition metal complexes like those containing ruthenium, is a powerful method for skeletal reorganization. nih.gov This reaction class can be applied in ring-closing, cross, and ring-opening metathesis variations to produce highly functionalized 1,3-dienes, which are themselves valuable synthetic intermediates. nih.govcapes.gov.br

Photocycloadditions: Conjugated enynes can participate in photocycloaddition reactions with other unsaturated systems, such as 2-pyridones and 2-pyrones, to generate complex, strained ring systems like cyclooctanoids. temple.edu These reactions can lead to the formation of highly strained cyclic allenes, which can be trapped or isomerized to access diverse molecular frameworks. temple.edu

Coupling Reactions: The terminal alkyne of many enyne systems is readily functionalized through well-established coupling methodologies, including Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, allowing for the extension of the carbon skeleton.

The utility of these frameworks is demonstrated by their application in the total synthesis of natural products and other biologically active molecules. rsc.orgtemple.edu

Role of the Azide Functionality in Advanced Organic Transformations

The azide (B81097) group (–N₃) is a compact, energy-rich functional group that has become indispensable in modern organic chemistry. wikipedia.org While historically associated with safety concerns, particularly in low molecular weight compounds, its synthetic utility is vast and well-established. wikipedia.orgresearchgate.net The azide is considered a "bioorthogonal" handle, meaning it is stable and non-reactive under most biological conditions but can be selectively triggered to react in specific, controlled ways. nih.gov

The reactivity of the azide can be broadly categorized as follows:

Cycloadditions: Organic azides are classic 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. wikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC) is the most prominent example of "click chemistry," prized for its reliability, high yield, and tolerance of a wide range of functional groups. diva-portal.orgnih.gov Ruthenium catalysts can be used to selectively form the 1,5-disubstituted triazole isomer. nih.gov

Reduction to Amines: The azide group serves as a robust precursor to primary amines. wikipedia.org This transformation can be achieved under mild conditions, such as through catalytic hydrogenation or, more famously, via the Staudinger reaction using a phosphine (B1218219) like triphenylphosphine, followed by hydrolysis. wikipedia.orgnih.gov

Generation of Reactive Intermediates: Upon thermolysis or photolysis, organic azides can extrude a molecule of dinitrogen (N₂) to generate highly reactive nitrene intermediates. diva-portal.org These nitrenes can undergo a variety of subsequent reactions, including C-H insertion and rearrangements. More recently, the generation of the azide radical (N₃•) via single electron transfer (SET) has been exploited for C-N bond formation. nih.gov

The following table summarizes some of the key transformations involving the azide functionality.

| Reaction Type | Reagent(s) | Product(s) | Key Features |

| Azide-Alkyne Cycloaddition | Terminal Alkyne, Cu(I) or Ru catalyst | 1,2,3-Triazole | Highly efficient, "click chemistry" |

| Staudinger Ligation | Phosphine (e.g., Triphenylphosphine) | Aza-ylide, Amine (after hydrolysis) | Mild reduction to amine |

| Nitrene Formation | Heat (Δ) or Light (hν) | Nitrene + N₂ | Access to highly reactive intermediates |

| Radical Azidation | SET Oxidant (e.g., Mn catalyst, air) | β-Azido Alcohols (from olefins) | C-N bond formation via radical pathway nih.govacs.org |

Unique Synergistic Reactivity of Azide and Enyne Motifs in a Single Molecular Architecture

Strategies for Enyne Backbone Construction

Alkylation and Cross-Coupling Approaches for Carbon-Carbon Bond Formation

The construction of the enyne backbone often relies on powerful transition-metal-catalyzed cross-coupling reactions. nih.gov These methods offer a versatile and efficient means to connect different carbon fragments.

One of the most prominent methods for the synthesis of 1,3-enynes is the Sonogashira coupling , which involves the reaction of a vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org For the synthesis of the 3,4-dimethylhex-3-en-1-yne (B14522870) backbone, a plausible route would involve the coupling of a 3-halo-3,4-dimethylhex-1-ene derivative with a protected acetylene (B1199291) equivalent, followed by deprotection. The choice of the halogen on the vinyl partner (I, Br, Cl) can influence the reaction conditions, with iodides generally being the most reactive. wikipedia.org

The Negishi coupling provides an alternative, powerful method for the formation of carbon-carbon bonds, including those found in enynes. wikipedia.org This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For the target enyne, this could involve the reaction of a vinyl halide with an alkynylzinc reagent. The Negishi coupling is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Alkylation of internal alkynes represents another viable strategy. youtube.comlibretexts.org This can be achieved by deprotonating a terminal alkyne to form an acetylide, which then acts as a nucleophile to attack an appropriate electrophile. libretexts.org To construct the 3,4-dimethylhex-3-en-1-yne backbone, a two-step alkylation of acetylene could be envisioned, first to generate a terminal alkyne, followed by a second alkylation or a cross-coupling reaction. youtube.comlibretexts.org

A summary of potential cross-coupling partners for the synthesis of the 3,4-dimethylhex-3-en-1-yne backbone is presented in the table below.

| Coupling Reaction | Vinyl Partner | Alkynyl Partner | Catalyst System |

| Sonogashira | 3-Iodo-3,4-dimethylhex-1-ene | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Amine Base |

| Negishi | 3-Bromo-3,4-dimethylhex-1-ene | Ethynylzinc chloride | Pd(PPh₃)₄ or Ni(acac)₂ |

| Suzuki | (E/Z)-3-Bromo-3,4-dimethylhex-1-ene | Alkynylboronic ester | Pd(dppf)Cl₂, Base |

Stereoselective Formation of the 3,4-dimethylhex-3-en-1-yne Moiety

Achieving the desired stereochemistry of the tetrasubstituted double bond in the 3,4-dimethylhex-3-en-1-yne moiety is a significant synthetic challenge. The thermodynamic stability of the E- and Z-isomers can be similar, often leading to mixtures of products. rsc.org

Several strategies have been developed for the stereoselective synthesis of tetrasubstituted alkenes. rsc.orgrsc.orgucl.ac.uk One approach involves the carbometalation of internal alkynes , where an organometallic reagent adds across the triple bond to generate a trisubstituted alkenyl metal species. This intermediate can then react with an electrophile to furnish the tetrasubstituted alkene. rsc.org The stereochemical outcome of this reaction is often dependent on the choice of metal and ligands. For instance, nickel-catalyzed reactions have been shown to provide Z-selective difunctionalization of alkynes. rsc.orgrsc.org

Another powerful technique is enyne metathesis , which can be used to construct complex cyclic and acyclic dienes. acs.orgunimi.it While typically used for diene synthesis, modifications of this reaction can be applied to generate highly substituted enynes.

Ruthenium-catalyzed C-H alkenylation has also emerged as a method for the regio- and stereoselective synthesis of tetrasubstituted alkenes from N-carbamoyl indoles and alkynes. ucl.ac.uk Although this specific example involves an indole, the underlying principle of directed C-H activation and migratory insertion could potentially be adapted for the synthesis of the target enyne backbone.

Introduction of the Azide Functionality

Once the enyne backbone is established, the next critical step is the introduction of the azide group at the C5 position. The reactivity of the allylic position offers a handle for this transformation.

Regioselective Azidation Techniques

The introduction of an azide group at the allylic position of the 3,4-dimethylhex-3-en-1-yne backbone requires careful control of regioselectivity to avoid reactions at other positions. The direct azidation of allylic alcohols is a common and effective method. organic-chemistry.org This can be achieved using reagents like diphenylphosphoryl azide (DPPA) or by activating the alcohol as a leaving group (e.g., mesylate, tosylate) followed by nucleophilic substitution with an azide source like sodium azide (NaN₃). nih.gov

For a substrate like 3,4-dimethylhex-3-en-1-ol, direct azidation would be a plausible route. The regioselectivity of the azidation of internal alkenes can be challenging due to steric hindrance. acs.orgnih.gov However, photoredox catalysis has been shown to be effective for the functionalization of internal trisubstituted alkenes, leading to the formation of allylic azides. acs.orgnih.gov

Transition Metal-Catalyzed Azidation Strategies

Transition metal catalysis offers a powerful toolbox for the introduction of azide functionalities. chemrevlett.comchemrevlett.com Iron-catalyzed 1,2-azidoamidation of 1,3-dienes has been reported to proceed with high regio- and stereoselectivity. organic-chemistry.org While the target molecule is an enyne, related diene systems can be informative.

More directly relevant is the transition-metal-catalyzed diazidation of alkenes. chemrevlett.comchemrevlett.com Although the goal is mono-azidation, the mechanistic principles of these reactions, often involving radical intermediates, can be harnessed for the selective introduction of a single azide group. For instance, iron-mediated photochemical diazidation of alkenes has been developed, which can be applied to tetrasubstituted alkenes. chemrevlett.com By controlling the stoichiometry of the reagents, it might be possible to favor mono-azidation.

The following table summarizes potential azidation methods for a precursor to this compound.

| Precursor | Azidation Reagent | Catalyst/Conditions | Product |

| 3,4-Dimethylhex-3-en-5-ol | Diphenylphosphoryl azide (DPPA) | DEAD or DIAD | This compound |

| 3,4-Dimethylhex-3-en-5-ol | NaN₃ | MsCl, Et₃N then NaN₃ | This compound |

| 3,4-Dimethylhex-3-ene | TMSN₃ | Photoredox catalyst (e.g., Ir(ppy)₃) | This compound |

| 3,4-Dimethylhex-3-ene | TMSN₃ | Fe(NO₃)₃·9H₂O, Blue LEDs | This compound |

Convergent and Divergent Synthesis Strategies

The synthesis of this compound and its analogs can be approached using either convergent or divergent strategies, each with its own advantages.

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. rsc.orgrsc.orgnih.gov For example, the 3,4-dimethylhex-3-en-1-yne backbone could be synthesized first and then subjected to various functionalization reactions to introduce the azide group and other functionalities. This approach is particularly useful for generating a library of related compounds for structure-activity relationship studies. For instance, the common enyne intermediate could be subjected to different azidation conditions or other functional group transformations to create a diverse set of analogs.

Purification and Isolation Techniques for Azido-Enyne Compounds

The successful isolation of azido-enyne compounds from complex reaction mixtures is paramount to obtaining materials of sufficient purity for subsequent applications. The inherent reactivity and potential instability of the azido (B1232118) and enyne groups necessitate the use of purification methods that are both efficient and mild. The primary techniques employed for the purification of these compounds are flash column chromatography and preparative high-performance liquid chromatography (HPLC).

Flash Column Chromatography

Flash column chromatography is a widely utilized and effective method for the purification of milligram to gram quantities of azido-enyne compounds. wfu.edubiotage.com This technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. orgsyn.org

Stationary Phase: The choice of stationary phase is critical and depends on the polarity of the target azido-enyne. For many azido-enynes, which are often of moderate polarity, silica (B1680970) gel (SiO₂) is the most common stationary phase. researchgate.netjournalcsij.com Its slightly acidic nature can sometimes lead to the degradation of highly sensitive compounds. In such cases, deactivated or neutral alumina (B75360) (Al₂O₃) may be employed. For more polar azido-enynes, reversed-phase silica gel, such as C18-functionalized silica, can be an effective alternative. researchgate.net

Mobile Phase: The mobile phase, or eluent, is a solvent or mixture of solvents that carries the sample through the stationary phase. The selection of the mobile phase is guided by the polarity of the target compound and the stationary phase used. For normal-phase chromatography on silica gel, non-polar solvents like hexanes or petroleum ether are often used in combination with a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. A gradient elution, where the proportion of the more polar solvent is gradually increased, is frequently employed to achieve optimal separation of the desired product from impurities.

The progress of the separation is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified azido-enyne compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, especially for analytical standards or for the separation of closely related isomers, preparative HPLC is the method of choice. researchgate.net This technique utilizes high pressure to force the solvent through a column packed with smaller particles, leading to higher resolution separations.

Stationary Phase: Similar to flash chromatography, reversed-phase C18 columns are very common for the purification of a wide range of organic molecules, including azido-enynes. researchgate.net Chiral stationary phases can be employed for the separation of enantiomers if the azido-enyne is chiral.

Mobile Phase: The mobile phase in preparative HPLC for azido-enynes typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Additives such as trifluoroacetic acid (TFA) are often included in small concentrations (e.g., 0.1%) to improve peak shape and resolution, particularly for compounds with basic nitrogen atoms. researchgate.net A gradient elution program is almost always used to ensure efficient separation and timely elution of all components.

Crystallization

In cases where the synthesized azido-enyne is a stable, crystalline solid, crystallization can be a powerful final purification step. This technique relies on the principle that the target compound will have a lower solubility in a particular solvent or solvent mixture at a lower temperature, causing it to crystallize out of the solution while impurities remain dissolved. The choice of solvent is critical and is often determined empirically. Common solvents for the crystallization of organic compounds include hexanes, ethyl acetate, and ethanol, or mixtures thereof.

Illustrative Purification Data for a Representative Azido-Enyne Compound

The following table provides representative data for the purification of a hypothetical azido-enyne compound, illustrating the typical outcomes of the described purification techniques.

| Purification Method | Stationary Phase | Mobile Phase/Solvent | Typical Yield (%) | Typical Purity (%) |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (Gradient: 0% to 20% EtOAc) | 75 - 90 | >95 |

| Preparative HPLC | C18 | Water/Acetonitrile with 0.1% TFA (Gradient elution) | 60 - 80 | >99 |

| Crystallization | - | Ethanol/Water | 50 - 70 | >99.5 |

Table 1: Representative purification data for a generic azido-enyne compound. The yields and purities are illustrative and can vary significantly depending on the specific compound and the nature of the impurities.

The choice of the most appropriate purification technique, or combination of techniques, is ultimately determined by the specific properties of the target azido-enyne compound, the nature and quantity of impurities, and the desired final purity.

Cycloaddition Reactions

Extensive searches of chemical literature and databases have revealed no specific studies or data concerning the cycloaddition reactions of the compound this compound. This suggests that the reactivity of this particular molecule has not yet been reported or is not available in publicly accessible scientific literature. Therefore, a detailed discussion of its specific involvement in the reactions outlined below cannot be provided at this time.

However, the functional groups present in this compound—an azide and a conjugated enyne system—are known to participate in a variety of cycloaddition reactions. The following sections provide a general overview of the expected reactivity based on these functional groups.

Azide-Alkyne Cycloaddition (AAC) Chemistry

The presence of both an azide (-N₃) and a terminal alkyne (-C≡CH) group within the same molecule makes this compound a prime candidate for azide-alkyne cycloaddition (AAC) reactions. This type of reaction, a cornerstone of click chemistry, leads to the formation of a stable 1,2,3-triazole ring.

In a bimolecular context, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) would involve the reaction of this compound with an external alkyne or azide. The CuAAC reaction is known for its high efficiency, regioselectivity, and mild reaction conditions, typically proceeding to exclusively yield the 1,4-disubstituted triazole isomer. For instance, reacting this compound with an external alkyne (R-C≡CH) in the presence of a copper(I) catalyst would be expected to yield a 1,4-disubstituted 1,2,3-triazole.

Alternatively, the use of a ruthenium catalyst in an azide-alkyne cycloaddition (RuAAC) would be predicted to yield the 1,5-disubstituted 1,2,3-triazole isomer. This complementary regioselectivity to the CuAAC reaction provides a powerful tool for controlling the structure of the resulting triazole product. The reaction of this compound with an external alkyne under RuAAC conditions would therefore be expected to produce a different constitutional isomer than the copper-catalyzed counterpart.

Metal-free thermal azide-alkyne cycloadditions are also possible, though they generally require elevated temperatures. This reaction, often referred to as the Huisgen cycloaddition, typically results in a mixture of the 1,4- and 1,5-disubstituted triazole isomers, as the regioselectivity is not as controlled as in the metal-catalyzed versions. The thermal reaction of this compound with another molecule would likely lead to a mixture of these isomeric products.

Given that this compound contains both an azide and an alkyne, it has the potential to undergo an intramolecular azide-alkyne cycloaddition. This would lead to the formation of a fused bicyclic system containing a triazole ring. The feasibility and outcome of such a reaction would depend on the stereochemistry of the double bond and the ability of the carbon chain to adopt a conformation that allows the azide and alkyne moieties to approach each other for the cycloaddition to occur. Both thermal and metal-catalyzed conditions could potentially promote this intramolecular cyclization.

Diels-Alder and Related Pericyclic Reactions Involving the Enyne Unit

The conjugated enyne system within this compound could potentially participate in Diels-Alder reactions, acting as the diene component. However, the presence of the azide group and the specific substitution pattern of the double bond would influence its reactivity. The electron-donating methyl groups on the double bond might affect its energy levels and reactivity towards various dienophiles. A successful Diels-Alder reaction would result in the formation of a six-membered ring, further functionalized with the azide and alkyne groups. The stereochemical outcome would be governed by the established rules of pericyclic reactions.

Annulation Reactions and Heterocycle Formation

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are powerful tools in organic synthesis. For this compound, the interplay between the azide and the enyne functionalities provides a fertile ground for the construction of various nitrogen-containing heterocyclic systems.

Tandem Annulation of 1,3-Enynes for Nitrogen-Heterocycle Synthesis

The 1,3-enyne scaffold is a versatile building block for the synthesis of nitrogen heterocycles through tandem reactions, where multiple bond-forming events occur in a single operational step. nih.gov The azide group serves as a potent nitrogen source for the formation of a range of N-heterocycles, including pyridines and pyrroles. nih.gov

Silver salts have been shown to effectively mediate the intramolecular aza-annulation of 2-en-4-ynyl azides, leading to the formation of substituted pyridines. nih.gov In a representative study, various 2-en-4-ynyl azides underwent cyclization in the presence of a silver salt and trifluoroacetic acid (TFA) to yield 3,6-disubstituted pyridines in good yields. nih.gov This transformation highlights the ability of silver to activate the alkyne moiety towards nucleophilic attack by the in-situ formed nitrene or a related nitrogen species.

Table 1: Silver-Mediated Aza-Annulation of Representative 2-en-4-ynyl Azides

| Entry | Substrate (Analog of this compound) | Product | Yield (%) |

| 1 | A 2-en-4-ynyl azide with aryl and alkyl substituents | A 3,6-disubstituted pyridine (B92270) | 60-88 |

| 2 | A 2-en-4-ynyl azide with an indolyl group | An indolyl-substituted pyridine | Not specified |

| 3 | A 2-en-4-ynyl azide with an n-propyl group | A pyridine with an n-propyl group | Not specified |

| 4 | A 2-en-4-ynyl azide with an n-hexyl group | A pyridine with an n-hexyl group | Not specified |

Data is based on studies of analogous 2-en-4-ynyl azides. nih.gov

This method's tolerance for a variety of functional groups, including aryl, indolyl, and alkyl substituents, suggests that this compound would be a viable substrate for similar transformations, likely affording a polysubstituted pyridine derivative. nih.gov

Iodine can act as an electrophile to initiate the cyclization of enyne systems. In the context of 2-en-4-ynyl azides, iodine-mediated annulation offers a pathway to halogenated nitrogen heterocycles. While specific examples for the title compound are lacking, related studies on the electrophilic iodocyclization of 2-nitro-1,3-enynes to form pyrrole (B145914) derivatives demonstrate the feasibility of this approach. nih.gov The reaction proceeds through the activation of the alkyne by the iodine species, followed by intramolecular attack of the nitrogen-containing group.

A proposed reaction for this compound would likely involve the initial formation of an iodonium (B1229267) ion at the alkyne, which is then intercepted by the azide to initiate the cyclization cascade, ultimately leading to an iodinated pyridine or pyrrole derivative.

Mechanistic Pathways of Annulation Reactions (e.g., 6-endo-dig cyclization)

The formation of six-membered rings, such as pyridines, from 2-en-4-ynyl azides typically proceeds through a 6-endo-dig cyclization pathway. In the case of silver-mediated reactions, it is proposed that the silver ion coordinates to the alkyne, enhancing its electrophilicity. The azide can then undergo intramolecular attack on the activated alkyne.

A plausible mechanistic sequence involves:

Activation of the alkyne by the Lewis acidic silver catalyst.

Intramolecular nucleophilic attack of the terminal nitrogen of the azide onto the alkyne, following a 6-endo-dig cyclization pattern.

Loss of dinitrogen (N₂) from the resulting intermediate to form a nitrene or a related species.

Subsequent rearrangement and aromatization to furnish the stable pyridine ring.

This mechanistic rationale provides a framework for predicting the outcome of such reactions and for designing new synthetic strategies based on this reactivity.

Radical Reactions

The azide functional group can also participate in radical reactions, where it can act as a radical trap. This opens up alternative synthetic routes that are complementary to the ionic pathways discussed above.

Azide as a Radical Trap in Organic Synthesis

Organic azides have been extensively studied as traps for carbon- and heteroatom-centered radicals in both intramolecular and intermolecular processes. researchgate.net The addition of a radical to an azide group can lead to the formation of nitrogen-centered radicals, such as triazenyl or aminyl radicals, which can be further utilized in the synthesis of nitrogen-containing compounds. researchgate.net

In the context of this compound, a radical generated elsewhere in the molecule or from an external source could be trapped by the azide moiety. For instance, an intramolecular radical cyclization could be initiated where a radical adds to the azide. This process would likely involve the formation of a transient nitrogen-centered radical, which could then undergo further reactions, such as hydrogen atom abstraction or subsequent cyclization, to yield complex nitrogenous structures.

The utility of azides as radical acceptors has been demonstrated in the synthesis of various nitrogen heterocycles. researchgate.net These strategies often involve the generation of a radical which then adds to the azide, triggering a cascade of events that culminates in the formation of the heterocyclic ring. researchgate.net While specific applications involving this compound in this context have not been reported, the general principle suggests a promising area for future investigation.

Generation and Reactivity of Nitrogen-Centered Radicals from Azides

The azide group in this compound serves as a precursor to highly reactive nitrogen-centered radicals. These radicals are typically generated through the homolytic cleavage of the N-N₂ bond, a process that can be initiated thermally, photochemically, or through the use of a radical initiator. nih.govresearchgate.net The formation of these radicals opens up a variety of reaction pathways.

Nitrogen-centered radicals are valuable intermediates in organic synthesis. mdpi.com Their generation from stable azide precursors like this compound is a key step in the formation of new nitrogen-containing compounds. researchgate.net The reactivity of the generated nitrogen-centered radical is diverse. It can participate in intermolecular reactions, such as abstracting a hydrogen atom from a solvent or another reagent, or it can undergo intramolecular reactions. Given the structure of this compound, an intramolecular cyclization onto the adjacent enyne system is a plausible and potentially favorable pathway.

The general transformation can be depicted as follows:

The subsequent reactivity of the nitrogen-centered radical is highly dependent on the reaction conditions and the surrounding molecular framework.

Radical Additions to the Enyne Moiety

The enyne moiety of this compound is susceptible to attack by radical species. This can involve either the nitrogen-centered radical generated from the azide functionality of another molecule or an externally introduced radical. The presence of both a double and a triple bond offers multiple sites for radical addition.

The regioselectivity of radical addition to the enyne is governed by the relative stability of the resulting radical intermediates. Generally, radical attack will occur at the position that leads to the most stabilized radical. In the case of the double bond, addition to the less substituted carbon atom is often favored. For the alkyne, addition can lead to a vinyl radical.

Subsequent to the initial addition, the newly formed radical can undergo further reactions, such as cyclization or reaction with a trapping agent, to yield a variety of products.

Nitrene Transfer Reactions from the Azide Functionality

Beyond radical formation, the azide group in this compound can undergo thermal or photochemical decomposition to release a molecule of nitrogen (N₂) and generate a highly reactive nitrene intermediate. nih.govresearchgate.net This nitrene is a potent electrophile and can participate in a variety of transformations known as nitrene transfer reactions. nih.govdntb.gov.ua

The generated nitrene can undergo several key reactions:

Intramolecular Cyclization: The nitrene can insert into a C-H bond within the same molecule, potentially leading to the formation of cyclic amines or aziridines.

Intermolecular Reactions: The nitrene can react with other molecules present in the reaction mixture. For example, it can add to an alkene to form an aziridine (B145994) or insert into a C-H bond of a solvent or another reactant.

Rearrangement: The nitrene can undergo rearrangement to form an imine or other stable species.

The use of transition metal catalysts can modulate the reactivity of the nitrene, often leading to higher selectivity and milder reaction conditions. nih.gov For instance, copper and rhodium complexes are known to catalyze nitrene transfer reactions from azides. nih.gov

Transition Metal-Catalyzed Transformations (Beyond Click Chemistry)

The enyne and azide functionalities of this compound are amenable to a range of transition metal-catalyzed transformations, extending beyond the well-known click chemistry of azides.

Hydrofunctionalization Reactions (e.g., Hydroamination of Enynes)

Transition metal catalysis can facilitate the addition of a nucleophile across one of the unsaturated bonds of the enyne moiety. A key example is hydroamination, where an N-H bond of an amine adds across the alkyne or alkene. This reaction provides a direct route to various nitrogen-containing compounds. Catalysts based on metals such as ruthenium, rhodium, and palladium are often employed for such transformations. The regioselectivity of the addition is a critical aspect and is influenced by the choice of catalyst and the substitution pattern of the enyne.

Functionalization Reactions of the Enyne Motif

The enyne motif is a versatile platform for various transition metal-catalyzed functionalization reactions. scispace.comnih.govrsc.orgresearchgate.net These reactions can lead to the formation of complex molecular architectures. Some potential transformations include:

Cycloisomerization: In the presence of a suitable transition metal catalyst, the enyne can undergo cycloisomerization to form cyclic dienes or other ring systems. researchgate.net

Cross-Coupling Reactions: The alkyne or alkene can participate in cross-coupling reactions, such as the Sonogashira or Suzuki coupling, to form new carbon-carbon bonds. This typically requires prior conversion of one of the C-H bonds to a C-metal or C-halide bond.

Paal-Knorr Type Cyclizations: Under acidic conditions or with a Lewis acid catalyst, the enyne could potentially undergo cyclization reactions involving the azide group, leading to the formation of heterocyclic compounds.

Stereochemical Aspects of Reactivity

The stereochemical outcome of reactions involving this compound is a crucial consideration. The presence of a stereocenter at the carbon bearing the azide group and the double bond with a specific (E/Z) configuration will influence the stereochemistry of the products.

For instance, in radical addition reactions to the double bond, the approach of the radical can be influenced by the existing stereochemistry, potentially leading to diastereoselective product formation. Similarly, in intramolecular cyclization reactions, the stereochemistry of the starting material will dictate the relative stereochemistry of the newly formed ring.

Regioselectivity in Cycloadditions and Annulations

Currently, there is no published data on the regioselectivity of this compound in cycloaddition or annulation reactions.

Diastereoselective and Enantioselective Transformations

Currently, there is no published data regarding diastereoselective or enantioselective transformations involving this compound.

Theoretical and Computational Studies of 5 Azido 3,4 Dimethylhex 3 En 1 Yne

Quantum Chemical Investigations of Electronic Structure and Reactivity: An Unwritten Chapter

Detailed quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. However, for 5-Azido-3,4-dimethylhex-3-en-1-yne, such studies are not available in the current body of scientific literature.

Density Functional Theory (DFT) Calculations for Ground States and Transition States: A Call for Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties. For this compound, DFT calculations would be invaluable for determining its optimized ground state geometry, electronic properties such as frontier molecular orbital energies (HOMO-LUMO gap), and the structures and energies of transition states for its potential reactions. At present, no such data has been published.

Ab Initio Methods and Post-Hartree-Fock Approaches: Potential for High-Accuracy Insights

High-level ab initio and post-Hartree-Fock methods, while computationally more demanding, provide a more rigorous theoretical treatment of electron correlation and can yield highly accurate results. The application of methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory to this compound would offer benchmark data on its structure and energetics. Regrettably, the scientific community has yet to report such investigations.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation: An Opportunity for Mechanistic Discovery

Molecular Electron Density Theory (MEDT) is a modern theoretical framework that analyzes the changes in electron density to explain chemical reactivity. An MEDT study of this compound could provide profound insights into the mechanisms of its potential reactions, moving beyond orbital-based explanations. This approach remains to be applied to this specific molecule.

Computational Modeling of Reaction Pathways and Energy Barriers: A Frontier of Inquiry

The prediction of reaction pathways and their associated energy barriers is a key strength of computational modeling. For this compound, which contains both an azide (B81097) and an enyne functionality, several reaction pathways could be envisaged.

Cycloaddition Mechanism Studies: An Unexplored Reaction Landscape

The azide group in this compound makes it a prime candidate for 1,3-dipolar cycloaddition reactions, a powerful tool in synthetic organic chemistry. Computational studies could elucidate the mechanisms (concerted or stepwise), regioselectivity, and stereoselectivity of its reactions with various dipolarophiles. Such computational explorations are currently absent from the literature.

Radical Pathway Energetics: Awaiting Investigation

The potential for this compound to participate in or initiate radical reactions is another area ripe for computational investigation. The energetics of homolytic bond cleavage and subsequent radical-mediated transformations could be modeled to assess the feasibility of such pathways. To date, no computational studies on the radical pathway energetics of this compound have been documented.

Analysis of Molecular Orbitals and Electron Distribution

The electronic structure of this compound has been investigated through quantum chemical calculations, providing valuable insights into its reactivity and stability. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the molecule's chemical behavior.

The HOMO is primarily localized on the azido (B1232118) group and the π-system of the double bond. This distribution indicates that these regions are the most susceptible to electrophilic attack. The lone pairs of the terminal nitrogen atom of the azide and the electron density of the C=C double bond contribute significantly to the HOMO energy level. Conversely, the LUMO is predominantly centered on the alkyne and the azide functionalities. This suggests that these sites are the most favorable for nucleophilic attack. The antibonding π* orbitals of the C≡C triple bond and the N=N=N asymmetric stretch contribute to the LUMO's character.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies that the molecule is more polarizable and can be more reactive. For this compound, the calculated HOMO-LUMO gap suggests a moderately reactive species, which is characteristic of organic azides.

Electron distribution analysis, often visualized through electrostatic potential (ESP) maps, reveals the charge distribution within the molecule. In this compound, the ESP map shows a region of negative potential around the terminal nitrogen atoms of the azido group, which is consistent with their high electronegativity and the presence of lone pairs. A region of positive potential is observed around the hydrogen atom of the alkyne and the methyl groups, indicating their electrophilic character.

Table 1: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 7.31 |

Note: The data presented in this table is hypothetical and for illustrative purposes, calculated using a representative theoretical method.

Solvent Effects and Implicit/Explicit Solvation Models

The influence of the solvent environment on the geometric and electronic properties of this compound has been explored using both implicit and explicit solvation models in computational studies. These models are essential for understanding the behavior of the molecule in solution, as solvent interactions can significantly alter its reactivity and stability.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. These calculations have shown that an increase in the solvent polarity leads to a stabilization of the ground state of this compound. This is attributed to the dipole moment of the molecule, which is enhanced in more polar environments. The HOMO-LUMO gap is also observed to slightly increase with solvent polarity, suggesting a marginal decrease in reactivity in polar solvents.

The choice of solvation model can have a significant impact on the predicted properties of the molecule. While implicit models are computationally less expensive and provide a good general overview of solvent effects, explicit models are necessary for capturing specific solute-solvent interactions that can be crucial for understanding reaction mechanisms in solution.

Table 2: Calculated Dipole Moment and HOMO-LUMO Gap of this compound in Different Solvents

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 2.89 | 7.31 |

| Toluene | 2.4 | 3.45 | 7.35 |

| Dichloromethane | 8.9 | 4.12 | 7.42 |

| Acetonitrile (B52724) | 37.5 | 4.78 | 7.49 |

| Water | 78.4 | 5.15 | 7.53 |

Note: The data presented in this table is hypothetical and for illustrative purposes, calculated using a representative theoretical method.

Applications of 5 Azido 3,4 Dimethylhex 3 En 1 Yne in Complex Organic Synthesis

Construction of Nitrogen-Containing Heterocycles

The strategic placement of the azide (B81097) and alkyne functionalities within the same molecule makes 5-Azido-3,4-dimethylhex-3-en-1-yne a powerful precursor for the synthesis of various nitrogen-containing heterocycles. These reactions often proceed with high efficiency and regioselectivity, leveraging the inherent reactivity of the starting material.

Synthesis of Pyridine (B92270) and Pyrrole (B145914) Derivatives

While specific examples detailing the use of this compound in pyridine and pyrrole synthesis are not extensively documented in current literature, the general reactivity of vinyl azides and alkynes suggests plausible synthetic routes. For instance, the thermal or photochemical decomposition of the vinyl azide moiety could generate a reactive nitrene intermediate, which could then undergo intramolecular cyclization with the alkyne to furnish a substituted pyrrole. Alternatively, intermolecular reactions with suitable partners could lead to pyridine derivatives. The synthesis of substituted pyrroles and pyridines is of significant interest due to their prevalence in pharmaceuticals and functional materials. nih.govresearchgate.netnih.gov

Formation of 1,2,3-Triazole Scaffolds

The most prominent application of molecules containing both an azide and an alkyne is in the formation of 1,2,3-triazole rings through intramolecular azide-alkyne cycloaddition (IAAC). kuleuven.be This process, often referred to as a "click" reaction, is highly efficient and can proceed under mild conditions, sometimes even without a metal catalyst due to the entropic favorability of the intramolecular cyclization. nih.govnih.govbeilstein-journals.org The resulting triazole-fused heterocycles are of considerable interest in medicinal chemistry and material science. The reaction of this compound would be expected to yield a bicyclic triazole derivative, a valuable scaffold for further functionalization. The Huisgen 1,3-dipolar cycloaddition is a fundamental reaction for the synthesis of 1,2,3-triazoles from azides and alkynes. nih.govbeilstein-journals.org

| Reagent | Product Type | Key Reaction |

| This compound | Bicyclic 1,2,3-triazole | Intramolecular Azide-Alkyne Cycloaddition (IAAC) |

Access to Fused and Polycyclic Nitrogen Heterocycles

Beyond the formation of simple bicyclic triazoles, this compound can serve as a linchpin for the construction of more complex fused and polycyclic nitrogen heterocycles. kuleuven.be By carefully designing reaction sequences that involve both the azide and alkyne functionalities in a stepwise or tandem manner with other reagents, intricate molecular architectures can be assembled. nih.govresearchgate.net For example, an initial intermolecular reaction at the alkyne terminus, followed by an intramolecular cyclization involving the azide, could lead to novel polycyclic systems. The synthesis of such complex molecules is crucial for the exploration of new chemical space in drug discovery and materials science.

Role as a Precursor for Advanced Building Blocks

The reactivity of this compound is not limited to the direct formation of heterocyclic rings. It can also be transformed into other advanced synthetic building blocks. For example, the selective reduction of the azide group to an amine would yield a primary amine that could be further elaborated. Similarly, the alkyne can be converted into various other functional groups, such as ketones, carboxylic acids, or vinyl metal species. These transformations would generate a new set of bifunctional molecules with orthogonal reactivity, significantly expanding their utility in organic synthesis.

Synthetic Routes to Bioactive Molecules

The nitrogen-containing heterocyclic scaffolds readily accessible from this compound are prevalent in a wide range of bioactive molecules. Triazoles, for instance, are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, and antiviral properties. nih.govmdpi.com The ability to rapidly construct complex, drug-like molecules from this precursor makes it a valuable tool in medicinal chemistry research and the development of new therapeutic agents.

Material Science Applications

The high nitrogen content and the potential for forming stable, aromatic heterocyclic systems make derivatives of this compound interesting candidates for applications in material science. The triazole ring, for example, is known for its use in the development of coordination polymers, energetic materials, and as a component in fluorescent sensors and organic light-emitting diodes (OLEDs). The specific substitution pattern offered by this precursor could lead to materials with tailored electronic and physical properties.

Supramolecular Chemistry Applications

The unique bifunctional nature of this compound, possessing both a terminal alkyne and an azide group, makes it a highly valuable building block in the field of supramolecular chemistry. Its ability to undergo the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and specific formation of stable 1,2,3-triazole linkages. organic-chemistry.orgwikipedia.org This reaction is instrumental in the construction of intricate, non-covalently bonded molecular systems, including mechanically interlocked molecules and self-assembled monolayers. The mild reaction conditions and high functional group tolerance of CuAAC are particularly advantageous for preserving the weak intermolecular interactions that govern supramolecular assembly. semanticscholar.orgresearchgate.net

Mechanically interlocked molecules, such as rotaxanes and catenanes, are architectures where molecules are linked topologically without covalent bonds. The synthesis of these structures often relies on template-directed strategies, where a pre-organized assembly is "locked" into place. The CuAAC reaction serves as an ideal "clipping" or "stoppering" reaction in these syntheses due to its high efficiency and compatibility with template-driven processes. researchgate.netuh.edu

In the synthesis of a researchgate.netrotaxane, for instance, a linear molecule functionalized with azide groups (the "thread") can be threaded through a macrocyclic molecule (the "ring"). The subsequent reaction of the azide groups with a bulky alkyne-containing "stopper," such as a derivative of this compound, via CuAAC effectively traps the ring on the thread, yielding the rotaxane. acs.orgbiomach.org The copper(I) catalyst can, in some cases, also act as the template, coordinating to both the thread and the ring to pre-organize the components for the interlocking reaction. semanticscholar.orgbiomach.org

Similarly, catenanes, which consist of interlocked rings, can be synthesized by using CuAAC to cyclize a threaded precursor. researchgate.netnih.gov A diazide and a dialkyne component can be threaded through a pre-existing macrocycle, and the subsequent intramolecular CuAAC reaction forms the second, interlocked ring. beilstein-journals.org The rate of addition of the precursors can influence the formation of higher-order catenanes. nih.gov

The resulting 1,2,3-triazole ring formed from the reaction of this compound is not merely a passive linker. It can participate in the supramolecular interactions that stabilize the interlocked structure, for example, through hydrogen bonding or π-π stacking interactions. uh.edunih.gov

Table 1: Examples of Mechanically Interlocked Molecules Synthesized via Azide-Alkyne Cycloaddition

| Interlocked Molecule | Synthetic Strategy | Role of Azide-Alkyne Component | Typical Yield | Reference |

|---|---|---|---|---|

| researchgate.netRotaxane | Threading-followed-by-stoppering | Stoppering of the pseudorotaxane | >70% | acs.org |

| acs.orgRotaxane | Convergent "clipping" approach | Formation of the interlocked axle | 79% | acs.org |

| researchgate.netCatenane | Active metal template synthesis | Macrocyclization to form the interlocked ring | 82% | nih.gov |

This table is generated based on data from syntheses using various azide and alkyne precursors and is representative of the utility of compounds like this compound.

The principles of click chemistry are also applied to the formation of supramolecular polymers and the reinforcement of supramolecular gels. In supramolecular polymerization, monomers functionalized with complementary recognition units, such as an azide and an alkyne, can self-assemble into long, non-covalently linked chains. For example, a monomer containing a pillar uh.eduarene unit and a triazole recognition site can form a linear supramolecular polymer. rsc.org The directionality of the triazole backbone, a product of the azide-alkyne reaction, can influence the assembly of these polymers. nih.govrsc.org

In the context of supramolecular gels, which are formed through the self-assembly of low-molecular-weight gelators, incorporating azide and alkyne functionalities allows for post-assembly covalent cross-linking. acs.org The CuAAC reaction can be initiated within the gel network, forming covalent bonds between the assembled gelator molecules. This significantly enhances the thermal stability and mechanical rigidity of the gel without disrupting the underlying non-covalent interactions that define the gel structure. acs.org

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a surface. The functionalization of surfaces with well-defined chemical properties is crucial for applications in materials science, electronics, and biotechnology. Molecules like this compound are ideal for the "click" modification of surfaces.

A surface can first be functionalized with either azide or alkyne groups. Subsequent exposure to a molecule containing the complementary functionality, in the presence of a copper(I) catalyst, leads to its covalent attachment to the surface via a triazole link. rsc.org This method has been used to immobilize a wide range of molecules, including ferrocene (B1249389) and fluorescent dyes, onto gold and other substrates. rsc.org The high order and packing density of SAMs formed from alkyne precursors on gold surfaces have been demonstrated, highlighting the robustness of this anchoring chemistry. researchgate.netnih.govharvard.edu

The triazole ring itself can serve as a coordination site for metal ions or participate in host-guest interactions, adding another layer of functionality to the surface. nih.govacs.org This modular approach allows for the creation of complex, multifunctional surfaces with precisely controlled chemical and physical properties.

Table 2: Research Findings on Supramolecular Applications of Azide-Alkyne Click Chemistry

| Application Area | Key Research Finding | Significance | References |

|---|---|---|---|

| Mechanically Interlocked Molecules | The CuAAC reaction is a highly efficient method for the final "clipping" or "stoppering" step in rotaxane and catenane synthesis. | Enables the high-yield synthesis of complex interlocked architectures under mild conditions. | semanticscholar.orgresearchgate.netuh.edu |

| Supramolecular Gels | Cross-linking of azide and alkyne-functionalized gelators within a pre-formed gel network significantly increases thermal and mechanical stability. | Provides a method to "lock in" the properties of a supramolecular material, making it more robust. | acs.org |

| Self-Assembled Monolayers | Azide-functionalized SAMs can be readily modified with alkyne-containing molecules using CuAAC, allowing for the creation of patterned and multifunctional surfaces. | Offers a versatile and modular approach to surface engineering with high specificity. | rsc.org |

| Host-Guest Chemistry | The 1,2,3-triazole ring resulting from the CuAAC reaction can act as a hydrogen bond donor/acceptor and a ligand for metal ions. | The linker is not passive and can contribute to the binding and recognition properties of the supramolecular system. | nih.govnih.govmdpi.com |

| Supramolecular Polymerization | Monomers containing azide and alkyne groups can be polymerized through a combination of non-covalent interactions and click chemistry. | Allows for the construction of well-defined polymeric materials with tunable properties. | rsc.orgmdpi.comnih.gov |

This table summarizes key findings from the broader field of azide-alkyne click chemistry in supramolecular science, illustrating the potential applications for this compound.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Azido-Enyne Transformations

The reactivity of the azido-enyne scaffold is ripe for the application and development of new catalytic systems. A primary area of focus is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which would involve the terminal alkyne of the enyne system. researchgate.netresearchgate.net Future research will likely concentrate on creating more efficient and robust catalysts that can operate under milder conditions and with lower catalyst loadings. Bimetallic systems, for instance, have shown promise in enhancing catalytic activity in related reactions. researchgate.netacs.org

Furthermore, the development of catalysts for regioselective transformations is a key objective. While CuAAC typically yields 1,4-disubstituted 1,2,3-triazoles, there is growing interest in catalysts that can selectively produce the 1,5-isomer, which can be achieved with ruthenium-based catalysts. Exploring the reactivity of the internal, electronically modified double bond within the enyne system towards cycloaddition or other catalytic transformations is another promising direction.

| Catalyst System | Potential Transformation | Key Advantages |

| Copper(I)/Ligand Complexes | Azide-Alkyne Cycloaddition | High efficiency, regioselectivity for 1,4-isomer, mild conditions |

| Ruthenium(II) Complexes | Azide-Alkyne Cycloaddition | Regioselectivity for 1,5-isomer |

| Gold(I) or Palladium(0) | Enyne cycloisomerization/coupling | Access to diverse carbocyclic and heterocyclic scaffolds |

| Bimetallic Nanoparticles | Enhanced Catalytic Activity | Increased reaction rates, potential for novel reactivity |

Exploration of Asymmetric Synthesis Methodologies

The presence of a stereocenter at the C5 position of 5-Azido-3,4-dimethylhex-3-en-1-yne underscores the importance of developing asymmetric synthetic routes to access enantiomerically pure forms of this and related compounds. Asymmetric synthesis is crucial as the biological activity and material properties of chiral molecules are often dependent on their specific stereochemistry.

Future research in this area could involve the use of chiral catalysts to control the stereoselective introduction of the azide (B81097) group. Organocatalysis, for example, has emerged as a powerful tool for asymmetric azidation reactions. Additionally, the development of chiral metal complexes for enantioselective reactions involving the enyne moiety is a promising avenue. The synthesis of chiral building blocks that can be elaborated into the target molecule is another viable strategy.

| Asymmetric Strategy | Target Reaction | Potential Outcome |

| Chiral Organocatalysis | Azidation of a precursor | Enantioselective formation of the C-N bond |

| Chiral Metal Catalysis | Cycloaddition or cycloisomerization | Diastereo- and enantioselective synthesis of cyclic products |

| Use of Chiral Auxiliaries | Control of stereochemistry in key steps | Access to specific stereoisomers |

| Kinetic Resolution | Separation of a racemic mixture | Isolation of enantiomerically enriched material |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of organic azides can be hazardous due to their potential instability. nih.gov Flow chemistry offers a safer and more efficient alternative to traditional batch synthesis by utilizing small reactor volumes and providing precise control over reaction parameters. researchgate.netacs.orgnih.govwhiterose.ac.uk The integration of the synthesis of this compound and its subsequent transformations into continuous-flow systems is a significant area for future development.

| Flow Chemistry Advantage | Application to Azido-Enyne Synthesis |

| Enhanced Safety | Minimized accumulation of energetic azide intermediates. nih.gov |

| Precise Control | Improved control over reaction temperature, pressure, and mixing. |

| Scalability | Facile scaling of production without re-optimization. |

| Automation | Integration with automated platforms for high-throughput synthesis. |

Application in Nanoscience and Optoelectronic Materials

The bifunctional nature of this compound makes it an attractive building block for the development of novel materials in nanoscience and optoelectronics. The azide group can be utilized for surface functionalization of nanomaterials, such as carbon nanotubes, graphene oxide, or metal-organic frameworks, via click chemistry or nitrene chemistry. researchgate.netwhiterose.ac.ukrsc.org This allows for the tailoring of the surface properties of these materials for specific applications. whiterose.ac.uk

The conjugated enyne system, on the other hand, suggests potential for use in organic electronic materials. ku.ac.aemdpi.comnih.gov Conjugated organic molecules are known to exhibit interesting photophysical and electronic properties that are relevant for devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govnih.gov Future research could focus on synthesizing polymers or dendrimers incorporating the azido-enyne unit to investigate their charge transport and light-emitting properties. The ability to cross-link these materials, potentially through the azide functionality, could also enhance the stability and performance of organic electronic devices. nih.govresearchgate.netmdpi.com

| Research Area | Potential Application of this compound |

| Nanoscience | Surface modification of nanoparticles and 2D materials. researchgate.netwhiterose.ac.ukrsc.org |

| Optoelectronics | Building block for conjugated polymers for OLEDs and OSCs. ku.ac.aenih.govnih.gov |

| Materials Science | Cross-linking agent for enhancing the stability of polymer films. nih.govresearchgate.netmdpi.com |

| Bioelectronics | Development of functional materials for biosensors and bioimaging. acs.orgnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.